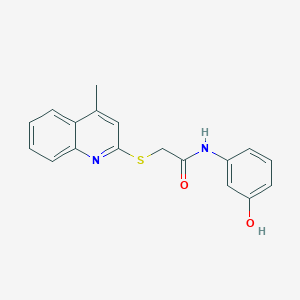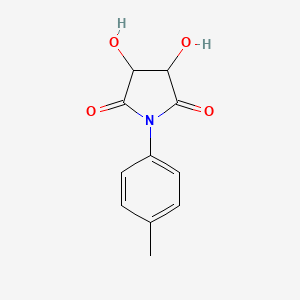![molecular formula C31H27NO3 B5146427 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione CAS No. 6061-46-7](/img/structure/B5146427.png)
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound of considerable interest in various fields of scientific research. Its intricate structure involves multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step processes. Key steps include:
Formation of the benzyloxy phenyl unit: This often involves the nucleophilic substitution of a halogenated phenyl precursor with benzyl alcohol.
Indenoquinoline core synthesis: Constructing the tetracyclic indeno[1,2-b]quinoline framework may involve cyclization reactions, potentially using metal catalysts like palladium or copper.
Dimethylation: Introduction of the dimethyl groups can be achieved through alkylation reactions, often employing reagents such as methyl iodide under basic conditions.
Industrial Production Methods: On an industrial scale, optimization of yield, purity, and cost-efficiency is critical. Continuous flow synthesis and the use of automated reactors can enhance the scalability of the process. Industrial methods prioritize the sustainability and reduction of hazardous waste, employing greener solvents and minimizing energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, often facilitated by strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, possibly using hydrogen gas and metal catalysts, can convert ketone functionalities to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents and conditions employed.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Quinone derivatives
Secondary alcohols
Functionalized aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: The compound's structure allows it to act as a ligand in catalytic complexes, facilitating various organic transformations.
Material Science: Its stable framework makes it suitable for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes, impacting biological pathways.
Molecular Probes: Utilized in the development of probes for studying cellular processes.
Medicine
Drug Development: Investigated for its therapeutic potential in treating diseases due to its biological activity.
Diagnostic Agents: Development of imaging agents for medical diagnostics.
Industry
Polymers: Incorporation into polymer matrices to enhance material properties.
Electronics: Utilized in the production of organic electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to:
Bind to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.
Interact with DNA/RNA: Affecting genetic material by intercalating into nucleic acid structures, potentially disrupting replication and transcription processes.
Modulate signaling pathways: Influencing cellular signaling by interacting with receptors or other key proteins in the pathway.
Comparison with Similar Compounds
Similar Compounds
10-(phenyl)-7,7-dimethyl-5H-indeno[1,2-b]quinoline-9,11-dione
10-(4-methoxyphenyl)-7,7-dimethyl-5H-indeno[1,2-b]quinoline-9,11-dione
Unique Features
The benzyloxy group confers distinct electronic and steric properties, enhancing its interaction with biological molecules.
The presence of both quinone and indeno[1,2-b]quinoline cores provides a diverse set of chemical reactivity and biological activity.
The dimethyl groups increase its stability and lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
IUPAC Name |
7,7-dimethyl-10-(4-phenylmethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO3/c1-31(2)16-24-27(25(33)17-31)26(28-29(32-24)22-10-6-7-11-23(22)30(28)34)20-12-14-21(15-13-20)35-18-19-8-4-3-5-9-19/h3-15,26,32H,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQHHVYHDIRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387202 |
Source


|
| Record name | BAS 01921607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6061-46-7 |
Source


|
| Record name | BAS 01921607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)
![Ethyl 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5146353.png)
![N-(2,5-DIMETHYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B5146381.png)
![1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)


![Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate](/img/structure/B5146425.png)
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5146426.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)
